N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide is a complex organic compound that features a quinoline ring system substituted with a sulfonamide group and a thiophene-containing side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoline-8-sulfonamide core, which can be synthesized through sulfonation of quinoline followed by amination. The thiophene-containing side chain can be introduced via a series of reactions including halogenation, Grignard reaction, and subsequent coupling with the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide
- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide
Uniqueness
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)quinoline-8-sulfonamide is unique due to the presence of both a quinoline ring and a thiophene-containing side chain. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c21-11-7-14(16-8-12-24-13-16)6-10-20-25(22,23)17-5-1-3-15-4-2-9-19-18(15)17/h1-5,8-9,12-14,20-21H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUOVPRMBOEUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCCC(CCO)C3=CSC=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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